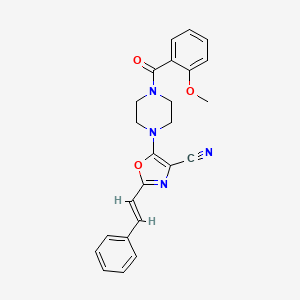

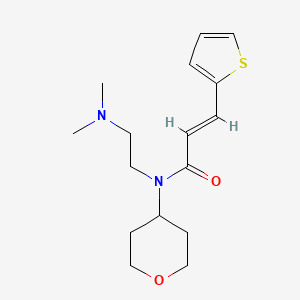

![molecular formula C20H18O3S B2593593 (2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one CAS No. 1630942-09-4](/img/structure/B2593593.png)

(2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one, also known as MPT, is a sulfur-containing compound that has gained attention in the scientific community due to its potential applications in various fields. This molecule has a unique structure that makes it an interesting subject of study.

Scientific Research Applications

Synthesis of Heterocyclic Compounds One of the primary applications of compounds similar to "(2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one" is in the synthesis of heterocyclic compounds. For example, 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one has been shown to be a useful three-carbon synthon for efficient regiospecific synthesis of five and six-membered heterocycles with masked or unmasked aldehyde functionality. This includes the synthesis of pyrazole, isoxazole, pyrimidines, pyridone, and pyridines by cyclocondensation with bifunctional heteronucleophiles. Such heterocycles are fundamental structures in many drugs and agrochemicals, highlighting the significance of these synthetic methodologies in medicinal chemistry and agricultural science (Mahata et al., 2003).

Chemosensors Development Compounds with structural similarities to "(2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one" have been employed in the development of chemosensors. A vanilinyl Schiff base derivative has been reported as a multi-responsive fluorescent chemosensor for Zn2+, Cd2+, and I−. This chemosensor facilitates the detection of these ions through changes in fluorescence, making it a valuable tool for environmental monitoring and the analysis of drinking water quality (Purkait et al., 2018).

Organic Synthesis Facilitation The aerobic oxidation of thiols to disulfides has been catalyzed by diaryl tellurides such as bis(4-methoxyphenyl) telluride under photosensitized conditions. This reaction showcases the utility of compounds with structural elements related to "(2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one" in facilitating organic syntheses, particularly in the formation of disulfides from thiols. Disulfides play critical roles in pharmaceuticals, materials science, and as intermediates in organic synthesis (Oba et al., 2011).

properties

IUPAC Name |

(2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O3S/c1-22-17-7-3-14(4-8-17)11-16-13-24-19(20(16)21)12-15-5-9-18(23-2)10-6-15/h3-12H,13H2,1-2H3/b16-11+,19-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULPJPDBCHCTMM-DPYYQBSUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2CSC(=CC3=CC=C(C=C3)OC)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/2\CS/C(=C\C3=CC=C(C=C3)OC)/C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z,4Z)-2,4-bis[(4-methoxyphenyl)methylidene]thiolan-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,7-Dimethyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2593516.png)

![3-(4-chlorophenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2593522.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-chlorobenzoate](/img/structure/B2593524.png)

![ethyl 1-(7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)piperidine-3-carboxylate](/img/structure/B2593525.png)

![4-[2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine](/img/structure/B2593527.png)

![N-methyl-2-[(2-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2593529.png)